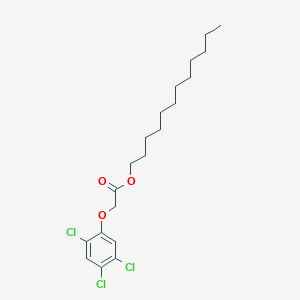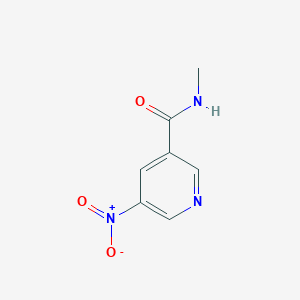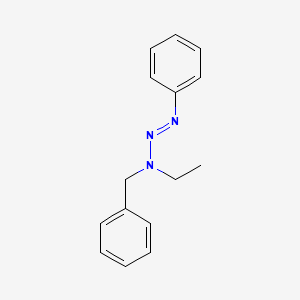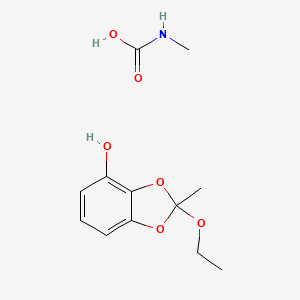
4-Methylbenzene-1-sulfonic acid--2-chloroethen-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol (1/1) is a compound that combines the properties of 4-methylbenzene-1-sulfonic acid and 2-chloroethen-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzene-1-sulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonic acid derivative.
For the preparation of 2-chloroethen-1-ol, a common method involves the chlorination of ethylene glycol. This reaction is typically carried out using hydrochloric acid or other chlorinating agents under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of 4-methylbenzene-1-sulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The chloroethen-1-ol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methylbenzene-1-sulfonic acid–2-chloroethen-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methylbenzene-1-sulfonic acid–2-chloroethen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with proteins, while the chloroethen-1-ol moiety can participate in covalent bonding with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler analog without the chloroethen-1-ol moiety.
2-Chloroethanol: Lacks the sulfonic acid group.
Propriétés
Numéro CAS |
60538-00-3 |
|---|---|
Formule moléculaire |
C9H11ClO4S |
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
2-chloroethenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C2H3ClO/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-2,4H |
Clé InChI |
YRSUVERJWIHKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C(=CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)


![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)



![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)


![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)

